molecular formula C16H15FN4O2S B10936088 N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide

Cat. No.: B10936088
M. Wt: 346.4 g/mol
InChI Key: JXOBNGIBRFPVSY-UHFFFAOYSA-N
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Description

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a 3-fluorobenzyl group attached to a triazole ring, which is further connected to a 4-methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an organic azide with an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and catalyst loading. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide is unique due to its specific combination of a triazole ring and a fluorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H15FN4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H15FN4O2S/c1-12-5-7-15(8-6-12)24(22,23)20-16-18-11-21(19-16)10-13-3-2-4-14(17)9-13/h2-9,11H,10H2,1H3,(H,19,20)

InChI Key

JXOBNGIBRFPVSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)F

Origin of Product

United States

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